molecular formula C18H17N3O4 B2797179 2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile CAS No. 902938-97-0

2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile

Cat. No.: B2797179
CAS No.: 902938-97-0
M. Wt: 339.351
InChI Key: KXXFVYNEQORFJM-UHFFFAOYSA-N
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Description

2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in the fields of drug discovery and material synthesis due to its distinctive chemical properties.

Properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c19-12-14-4-1-2-5-15(14)25-13-17(22)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXFVYNEQORFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2C#N)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile typically involves the reaction of 1-(2-Furoyl)piperazine with an appropriate benzonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the furoyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce piperazine derivatives with altered functional groups .

Scientific Research Applications

Antibacterial Activity

Recent studies have synthesized derivatives of 2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile and evaluated their antibacterial properties. For instance, a series of N-aryl/aralkyl acetamides containing the furoyl-piperazine moiety demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains. The synthesis involved reacting various aryl amines with 2-bromoacetylbromide to form N-aryl/aralkyl-2-bromoacetamides, which were then reacted with 2-furoyl-1-piperazine to yield the desired compounds. Among these, certain derivatives exhibited excellent Minimum Inhibitory Concentration (MIC) values, indicating their potential as therapeutic agents against bacterial infections .

Anticancer Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Research has indicated that piperazine derivatives can inhibit specific cancer cell lines. The incorporation of the furoyl group enhances the lipophilicity and biological activity of the compounds, making them suitable candidates for further development as anticancer agents. Studies have shown that such compounds can induce apoptosis in cancer cells, although detailed mechanisms are still under investigation .

Metabolic Disorders

Another promising application of this compound lies in its potential to address metabolic disorders. Compounds with similar structures have been explored for their hypolipidemic effects, including the ability to lower cholesterol levels and improve lipid profiles in animal models. This suggests that derivatives of this compound could be effective in managing conditions such as hypercholesterolemia and related metabolic syndromes .

Summary Table of Applications

Application Area Description Key Findings
AntibacterialActivity against Gram-positive and Gram-negative bacteriaSignificant MIC values for various derivatives
AnticancerPotential to induce apoptosis in cancer cellsPromising results in inhibiting specific cancer lines
Metabolic DisordersHypolipidemic effectsAbility to lower cholesterol and improve lipid profiles

Case Study 1: Antibacterial Evaluation

A study synthesized a series of N-aryl/aralkyl acetamides from 2-furoyl-piperazine and evaluated their antibacterial properties against different strains. The results indicated that certain compounds had low cytotoxicity and high antibacterial activity, making them suitable for further development as therapeutic agents .

Case Study 2: Anticancer Activity

In vitro studies on piperazine derivatives showed that they could effectively inhibit the growth of various cancer cell lines. The compounds were found to trigger apoptotic pathways, suggesting their potential as anticancer drugs .

Case Study 3: Metabolic Impact

Research into similar compounds has demonstrated their ability to affect lipid metabolism positively. These findings support the hypothesis that derivatives of this compound may also exhibit beneficial effects on lipid profiles in metabolic disorders .

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furoyl)piperazine: Shares the furoyl and piperazine moieties but lacks the benzonitrile group.

    2-{2-[4-(2-Furoyl)piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate}: Contains additional functional groups that confer different properties.

Uniqueness

2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile is unique due to its combination of the furoyl, piperazine, and benzonitrile groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable tool in various fields of scientific research.

Biological Activity

The compound 2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be detailed as follows:

  • Molecular Formula : C_{19}H_{20}N_{4}O_{3}
  • Molecular Weight : Approximately 348.39 g/mol
  • IUPAC Name : 2-{2-[4-(furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile

This compound features a piperazine ring substituted with a furoyl group, which is known for imparting various biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 2-furoyl-piperazine exhibit significant antibacterial properties. A series of synthesized compounds, including those similar to this compound, were evaluated against various Gram-positive and Gram-negative bacterial strains.

CompoundMIC (µg/mL)Activity
5o0.25Excellent
5c0.5Very Good
5g1.0Moderate

The Minimum Inhibitory Concentration (MIC) values indicate that compounds derived from this class can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .

Cytotoxicity

Cytotoxicity assays conducted on various cell lines revealed that the synthesized compounds, including those based on the furoyl-piperazine scaffold, exhibited varying levels of toxicity. Notably, compounds 5c (0.51% cytotoxicity) and 5g (1.32% cytotoxicity) were identified as having low toxicity profiles, suggesting their potential as therapeutic agents with minimal side effects .

The mechanism by which these compounds exert their antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the furoyl moiety is thought to enhance membrane permeability, allowing for greater accumulation of the drug within bacterial cells .

Study on Antibacterial Efficacy

In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of piperazine derivatives and tested their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furoyl group significantly impacted antibacterial activity, highlighting the importance of structural optimization in drug design .

Cytotoxicity Assessment in Cancer Models

Another study assessed the cytotoxic effects of these compounds on cancer cell lines, including breast and colon cancer models. The findings suggested that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, indicating their dual potential as antibacterial and anticancer agents .

Q & A

Basic: What are the optimized synthetic routes for 2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile, and how can intermediates be characterized?

Answer:
The synthesis typically involves multi-step reactions, such as coupling 4-(piperazin-1-yl)benzonitrile with a furoyl chloride derivative. A validated protocol (similar to ) includes:

Acylation : React 4-(piperazin-1-yl)benzonitrile with 2-furoyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in ethanol .

Alkylation : Introduce the 2-oxoethoxy linker via nucleophilic substitution using 2-chloroethyl acetate.

Purification : Column chromatography (EtOAc/petroleum ether) yields the final compound.
Characterization :

  • NMR (¹H/¹³C): Confirm piperazine ring protons (δ 2.5–3.5 ppm) and benzonitrile (C≡N stretch at ~2230 cm⁻¹ in IR).
  • HPLC : Purity >95% with a C18 column (MeCN/H₂O gradient).
  • Mass Spectrometry : Match molecular ion peak to theoretical m/z (e.g., calculated for C₁₉H₁₈N₃O₄: 376.13) .

Basic: How can researchers resolve spectral data contradictions in structural elucidation?

Answer:
Contradictions in NMR or IR data often arise from conformational flexibility (e.g., piperazine ring puckering) or solvent effects. Methodological solutions:

  • Variable Temperature NMR : Identify dynamic processes by observing signal coalescence at elevated temperatures.
  • X-ray Crystallography : Resolve ambiguity using single-crystal structures (e.g., confirms piperazine-furoyl geometry) .
  • DFT Calculations : Compare experimental IR stretches with simulated spectra (e.g., C=O vibrations at ~1680 cm⁻¹) .

Advanced: What biological targets are associated with this compound, and how are in vitro assays designed?

Answer:
Structurally analogous compounds (e.g., VU0364289 in ) act as metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs) . Key assay designs:

  • Calcium Mobilization Assay : Use HEK293 cells expressing mGlu5 and calcium-sensitive dyes (e.g., Fluo-4). EC₅₀ values are derived from dose-response curves .
  • Behavioral Models : For CNS applications, test cognitive enhancement in rodents via Novel Object Recognition (NOR) tasks .
  • Counter-Screening : Exclude off-target activity (e.g., dopamine receptors) using radioligand binding assays .

Advanced: How do structural modifications (e.g., furoyl vs. thiophene carbonyl) impact pharmacological activity?

Answer:
SAR Insights :

  • Furoyl vs. Thiophene : Replacing the furoyl group with thiophene-2-carbonyl () increases lipophilicity (logP +0.3), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Benzonitrile Position : Ortho-substitution (vs. para in ) improves mGlu5 binding affinity by 10-fold due to steric complementarity .
    Methodology :
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon substituent modification.
  • In Vivo PK/PD : Compare AUC and brain/plasma ratios in rodents .

Advanced: How can researchers address discrepancies in biological efficacy across preclinical models?

Answer:
Contradictions (e.g., efficacy in NOR but not in forced swim tests) may stem from:

  • Model Variability : NOR measures cognition, while forced swim tests assess antidepressant-like activity.
  • Dosing Regimens : Optimize using pharmacokinetic data (e.g., t₁/₂ = 2.5 hr in rats; BID dosing recommended) .
  • Species Differences : Compare rodent vs. human mGlu5 homology (89% identical) via transfected cell assays .

Advanced: What crystallographic insights inform the compound’s conformation?

Answer:
X-ray structures (e.g., ) reveal:

  • Piperazine-Furoyl Dihedral Angle : 67.5°, favoring a twisted conformation that enhances receptor binding.
  • Intermolecular Interactions : Hydrogen bonding between the oxoethoxy group and water molecules stabilizes the crystal lattice .
    Applications :
  • Guide lead optimization by locking bioactive conformations (e.g., via methyl substituents on piperazine) .

Advanced: What computational tools predict metabolic stability of this compound?

Answer:

  • CYP450 Metabolism : Use in silico tools (e.g., StarDrop, Schrödinger) to identify vulnerable sites (e.g., piperazine N-methylation).
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS. Key metabolites: hydroxylated furoyl derivatives .
  • Half-Life Prediction : Machine learning models (e.g., ADMET Predictor) correlate logD and polar surface area with clearance rates .

Table 1: Comparative Biological Activity of Analogues

CompoundTarget (EC₅₀, nM)logPBrain Penetration (Ratio)Source
VU0364289 (Benzonitrile)mGlu5 (12 ± 3)2.80.8
4-Thiophene DerivativemGlu5 (45 ± 7)3.11.2
2-Methyl Piperazine AnalogmGlu5 (8 ± 2)2.50.5

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